molecular formula C12H18O4 B12573422 7-Hydroxy-9-methyl-2-oxaspiro[3.5]nonan-6-yl prop-2-enoate CAS No. 497233-14-4

7-Hydroxy-9-methyl-2-oxaspiro[3.5]nonan-6-yl prop-2-enoate

Cat. No.: B12573422
CAS No.: 497233-14-4
M. Wt: 226.27 g/mol
InChI Key: DUGXHJRTZMEHSV-UHFFFAOYSA-N
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Description

7-Hydroxy-9-methyl-2-oxaspiro[35]nonan-6-yl prop-2-enoate is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro ring system, which consists of two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-9-methyl-2-oxaspiro[3.5]nonan-6-yl prop-2-enoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the hydroxy, methyl, and prop-2-enoate groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes are optimized for efficiency, cost-effectiveness, and scalability. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-9-methyl-2-oxaspiro[3.5]nonan-6-yl prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce an alcohol .

Scientific Research Applications

7-Hydroxy-9-methyl-2-oxaspiro[3.5]nonan-6-yl prop-2-enoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-Hydroxy-9-methyl-2-oxaspiro[3.5]nonan-6-yl prop-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-9-methyl-2-oxaspiro[3.5]nonan-6-yl prop-2-enoate is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

497233-14-4

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

(7-hydroxy-5-methyl-2-oxaspiro[3.5]nonan-8-yl) prop-2-enoate

InChI

InChI=1S/C12H18O4/c1-3-11(14)16-10-5-12(6-15-7-12)8(2)4-9(10)13/h3,8-10,13H,1,4-7H2,2H3

InChI Key

DUGXHJRTZMEHSV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CC12COC2)OC(=O)C=C)O

Origin of Product

United States

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